N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-oxo-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-14-4-3-10(7-15(14)26-2)22-18(24)11-8-21-13-6-9(19)5-12(20)16(13)17(11)23/h3-8H,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZCRBLJCTZLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CNC3=C(C2=O)C(=CC(=C3)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-5,7-difluoro-4-hydroxyquinoline-3-carboxamide (CAS Number: 1018140-81-2) is a synthetic compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 360.3 g/mol. The compound features a quinoline backbone with fluorine and methoxy substituents that enhance its biological activity.
- Inhibition of Enzymatic Activity :
- Antimicrobial Properties :
- Antitumor Activity :
Case Studies
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Cytotoxicity Evaluation :
- In vitro studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cell lines compared to normal cells. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays, indicating significant potential for further development as an anticancer agent .
- Mitochondrial Dysfunction :
Comparative Biological Activity
The following table summarizes the biological activities reported for various quinoline derivatives compared to this compound:
| Compound Name | Antitumor Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | Moderate | Yes |
| 4-Hydroxyquinoline derivatives | High | High | Yes |
| Thiosemicarbazone analogues | High | Moderate | Yes |
Comparison with Similar Compounds
Structural and Functional Comparison with Quinoline-3-Carboxamides
Quinoline-3-carboxamides are a well-studied class of compounds, often modified for medicinal chemistry applications. Below is a comparison with analogs from J. Med. Chem. 2007:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Key Observations :
Role of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is critical in compounds with demonstrated cytotoxicity. For example, trans/cis-3-(3,4-dimethoxyphenyl)-4-styrylcyclohexene (compounds 8 and 9) from Molecules 2014 showed IC50 values of 2.73–24.14 μM against A549, MCF7, and HepG2 cancer cells.
Table 2: Comparison of 3,4-Dimethoxyphenyl-Containing Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
